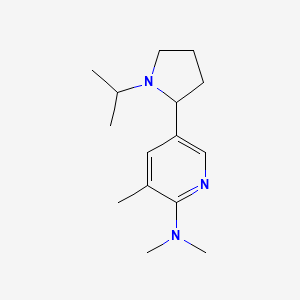
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The tert-butyl and methylsulfonyl groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a pyrrole ring. One common method is the reaction of a pyrrole derivative with tert-butyl chloride and methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and methylsulfonyl groups into the pyrrole ring in a controlled manner, ensuring consistent product quality and minimizing by-products .
化学反应分析
Types of Reactions
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Pyrrole derivatives with different substituents replacing the tert-butyl or methylsulfonyl groups.
科学研究应用
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The tert-butyl and methylsulfonyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 2-(tert-Butyl)-3-(methylsulfonyl)benzene
- 2-(tert-Butyl)-3-(methylsulfonyl)indole
Uniqueness
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of tert-butyl and methylsulfonyl groups attached to the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications .
属性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
2-tert-butyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)8-7(5-6-10-8)13(4,11)12/h5-6,10H,1-4H3 |
InChI 键 |
YLVUNDFGVLJPPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CN1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


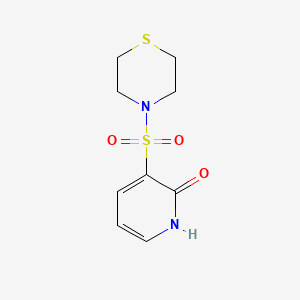
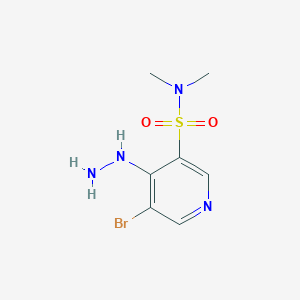
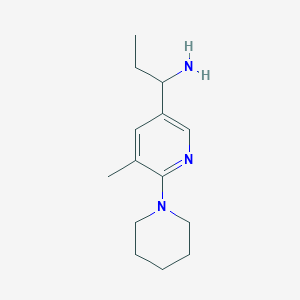
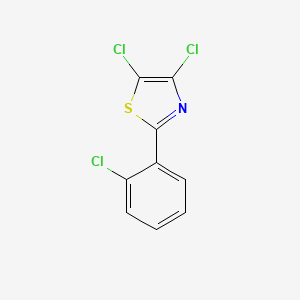
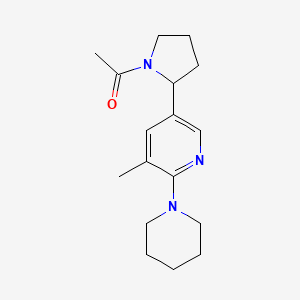

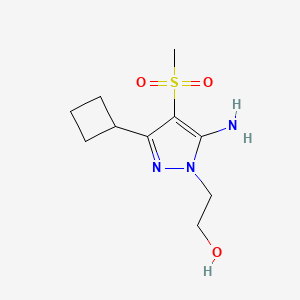

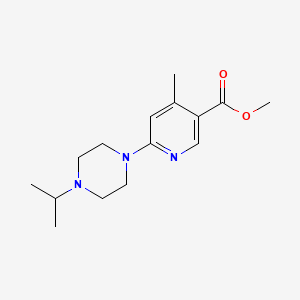
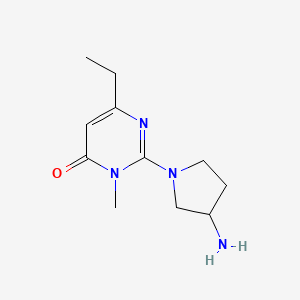
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
